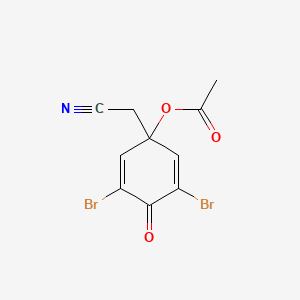
3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile is a class of organic compounds characterized by the presence of two carbon-carbon double bonds (dienes) conjugated with a carbonyl group (C=O). This conjugation results in a highly reactive structure, making dienones valuable intermediates in organic synthesis. This compound is particularly notable for its applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile can be synthesized through several methods, including:
Oxidation of Dienes: This involves the oxidation of conjugated dienes using oxidizing agents such as potassium permanganate or chromium trioxide.
Acyclic Diene Metathesis (ADMET): This method involves the polymerization of acyclic dienes using catalysts like molybdenum or tungsten compounds.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes, utilizing robust and efficient catalysts to ensure high yields and purity. The choice of method depends on the desired scale and application of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to quinones using oxidizing agents.
Reduction: Reduction to corresponding dienes using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products:
Quinones: Formed through oxidation.
Dienes: Formed through reduction.
Substituted Dienones: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of steroidal compounds.
Industry: Utilized in the production of polymers and other industrial materials
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile involves its ability to undergo various chemical transformations due to its conjugated structure. This reactivity allows it to interact with different molecular targets and pathways. For instance, in biological systems, this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . In chemical reactions, its conjugated structure facilitates rearrangements and substitutions, making it a versatile intermediate .
Comparación Con Compuestos Similares
Quinones: Similar in structure but with two carbonyl groups.
Diones: Compounds with two carbonyl groups but not necessarily conjugated.
Cyclopentadienone: A cyclic compound with similar reactivity.
Uniqueness: 3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile is unique due to its conjugated structure, which imparts high reactivity and versatility in chemical transformations. This makes it distinct from other similar compounds like quinones and diones, which may not exhibit the same range of reactivity .
Propiedades
Número CAS |
84713-43-9 |
|---|---|
Fórmula molecular |
C10H7Br2NO3 |
Peso molecular |
348.97 g/mol |
Nombre IUPAC |
[3,5-dibromo-1-(cyanomethyl)-4-oxocyclohexa-2,5-dien-1-yl] acetate |
InChI |
InChI=1S/C10H7Br2NO3/c1-6(14)16-10(2-3-13)4-7(11)9(15)8(12)5-10/h4-5H,2H2,1H3 |
Clave InChI |
VHKNISXZWLTRMQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1(C=C(C(=O)C(=C1)Br)Br)CC#N |
SMILES canónico |
CC(=O)OC1(C=C(C(=O)C(=C1)Br)Br)CC#N |
Key on ui other cas no. |
84713-43-9 |
Sinónimos |
3,5-dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile dienone A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















